3-(1H-imidazol-2-yl)propanal
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Overview
Description
3-(1H-imidazol-2-yl)propanal is an organic compound featuring an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of protective groups, selective deprotection, and purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-imidazol-2-yl)propanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
3-(1H-imidazol-2-yl)propanal has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as catalysts and dyes
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-2-yl)propanal involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound may interact with nucleophilic sites on proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
1H-imidazole: The parent compound of imidazole derivatives.
2-methylimidazole: A methyl-substituted derivative with similar properties.
4,5-diphenylimidazole: A more complex derivative with additional phenyl groups.
Uniqueness: 3-(1H-imidazol-2-yl)propanal is unique due to the presence of the propanal group, which imparts distinct reactivity and potential biological activity. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
916511-15-4 |
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Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-(1H-imidazol-2-yl)propanal |
InChI |
InChI=1S/C6H8N2O/c9-5-1-2-6-7-3-4-8-6/h3-5H,1-2H2,(H,7,8) |
InChI Key |
JJMTYUUFWCZEAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CCC=O |
Origin of Product |
United States |
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